5-Chloro-2-tetrazol-1-YL-benzylamine
Description
5-Chloro-2-tetrazol-1-yl-benzylamine (CAS: 54013-18-2, molecular formula: C₈H₇ClN₅) is a benzylamine derivative featuring a tetrazole ring substituted at the 2-position of a chlorinated benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably as a precursor for thrombin inhibitors . Its synthesis involves a multi-step process:
Cyclization: 5-Chloroanthranilic acid reacts with sodium azide and trimethyl orthoformate to form a tetrazole derivative.
Coupling: The intermediate is coupled with ammonium chloride using EDC and HOAt to yield an amide.
Dehydration: The amide is converted to a nitrile using the Burgess reagent.
Reduction: Catalytic hydrogenation over Raney nickel reduces the nitrile to the final benzylamine derivative .
The tetrazole moiety enhances metabolic stability and bioavailability, making it valuable in drug design. Its chlorine substituent contributes to electronic effects, influencing reactivity and binding affinity in biological systems .
Properties
CAS No. |
449756-95-0 |
|---|---|
Molecular Formula |
C8H8ClN5 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
[5-chloro-2-(tetrazol-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C8H8ClN5/c9-7-1-2-8(6(3-7)4-10)14-5-11-12-13-14/h1-3,5H,4,10H2 |
InChI Key |
XHZXLOQHCRDFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)N2C=NN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Aryl-5-methyl-1H-tetrazoles
These compounds (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) share a tetrazole core but differ in substituents. Key comparisons:
Key Differences :
- The benzylamine group in the target compound introduces a primary amine, enhancing hydrogen-bonding capacity compared to methyl-substituted analogs.
- Halogen substituents (Cl, Br, I) in aryl-tetrazoles increase melting points due to higher molecular symmetry and van der Waals interactions .
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
These hybrids combine tetrazole with benzoxazole (e.g., compound 3 in ).
Key Differences :
5-Chloro-2-(1H-tetrazol-5-yl)aniline
This analog replaces benzylamine with aniline (C₇H₆ClN₅ vs. C₈H₇ClN₅).
Key Differences :
- The benzylamine group provides greater flexibility, enabling conformational adaptability in enzyme binding.
- Aniline’s lower acidity reduces stability under acidic conditions, limiting its use in oral drug formulations .
5-Benzyl-1,3-thiazol-2-amine
A thiazole-based analog (C₁₀H₁₀N₂S) with a benzyl group.
Key Differences :
- Thiazole’s sulfur atom participates in hydrophobic interactions, while tetrazole’s nitrogen-rich structure favors polar binding.
- Tetrazoles exhibit higher metabolic resistance due to reduced susceptibility to oxidative degradation .
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